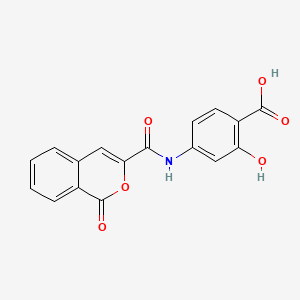

2-hydroxy-4-(1-oxo-1H-isochromene-3-carboxamido)benzoic acid

Description

2-Hydroxy-4-(1-oxo-1H-isochromene-3-carboxamido)benzoic acid is a benzoic acid derivative featuring a hydroxy group at position 2 and a substituted amide moiety at position 4. The substituent, 1-oxo-1H-isochromene-3-carboxamido, introduces a fused bicyclic structure (isochromene) with a ketone and carboxamide group. Its molecular formula is C₁₇H₁₁NO₆, with a molecular weight of 325.28 g/mol (calculated). The compound’s physicochemical properties, such as solubility and partitioning behavior, may be influenced by its polar groups (hydroxy, carboxamide) and aromatic systems .

Properties

IUPAC Name |

2-hydroxy-4-[(1-oxoisochromene-3-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO6/c19-13-8-10(5-6-12(13)16(21)22)18-15(20)14-7-9-3-1-2-4-11(9)17(23)24-14/h1-8,19H,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMALLUOFQAZCMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(OC2=O)C(=O)NC3=CC(=C(C=C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-(1-oxo-1H-isochromene-3-carboxamido)benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of anthranilic acid derivatives with isocoumarin derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-(1-oxo-1H-isochromene-3-carboxamido)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxamido group can be reduced to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxamido group may produce an amine .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival.

Case Study:

A study on related isochromene derivatives demonstrated their effectiveness in inhibiting the proliferation of various cancer cell lines, suggesting that 2-hydroxy-4-(1-oxo-1H-isochromene-3-carboxamido)benzoic acid may possess similar properties .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its structural components allow for interactions with microbial enzymes, potentially leading to the inhibition of growth.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-Hydroxy-4-(1-oxo...) | Staphylococcus aureus | 15 |

| 2-Hydroxy-4-(1-oxo...) | Escherichia coli | 12 |

| 2-Hydroxy-4-(1-oxo...) | Candida albicans | 10 |

Material Science Applications

1. Polymer Chemistry

The compound can act as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength.

Case Study:

In a recent study, researchers synthesized a series of polymers incorporating this compound. The resulting materials exhibited improved thermal properties compared to traditional polymers .

2. Coatings and Films

Due to its chemical structure, this compound may be used in formulating protective coatings and films that require specific chemical resistance and durability.

Mechanism of Action

The mechanism by which 2-hydroxy-4-(1-oxo-1H-isochromene-3-carboxamido)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives with Hydroxy and Position 4 Substituents

- 2-Hydroxy-4-(methylthio)-butanoic acid (CAS 583-91-5) Structure: A benzoic acid analog with a methylthio-butyl chain at position 4. Molecular Weight: 164.2 g/mol. Key Differences: The methylthio group introduces sulfur-based hydrophobicity, contrasting with the isochromene-carboxamido group in the target compound. This likely reduces aqueous solubility compared to the target compound’s polar amide .

- p-Amino Benzoic Acid (PABA) Structure: Features an amino group at position 4. Zwitterionic Behavior: At its isoelectric point, PABA adopts a non-zwitterionic (neutral) structure, unlike glycine, which forms zwitterions. The target compound’s amide and hydroxy groups may allow pH-dependent charge distribution, though experimental confirmation is needed .

Isochromene/Carboxamide-Containing Analogs

- 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid (CAS 77960-29-3) Structure: Shares an isoindole (similar to isochromene) core with a benzyl group and carboxylic acid. Molecular Weight: 267.28 g/mol.

- 2-Hydroxy-4-{[6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido]}benzoic Acid (CAS 613225-56-2) Structure: Contains a thiazolidinone-thioether substituent at position 4. Molecular Weight: ~550 g/mol (estimated). Key Differences: The bulky thiazolidinone group may enhance steric hindrance, affecting receptor binding compared to the target compound’s planar isochromene system .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | Toxicity (Predicted LD₅₀) | Zwitterionic Behavior |

|---|---|---|---|---|---|

| Target Compound | C₁₇H₁₁NO₆ | 325.28 | Isochromene-carboxamido | Not reported | Likely pH-dependent |

| 2-Hydroxy-4-(methylthio)-butanoic acid | C₅H₁₀O₃S | 164.20 | Methylthio-butyl | Higher (low toxicity) | Non-zwitterionic |

| p-Amino Benzoic Acid (PABA) | C₇H₇NO₂ | 153.14 | Amino | Low (known irritant) | Non-zwitterionic |

| 2-Benzyl-3-oxo-isoindole-4-carboxylic Acid | C₁₆H₁₃NO₃ | 267.28 | Benzyl-isoindole | Not reported | Unlikely |

| 2-Hydroxy-4-(thiazolidinone-hexanamido) BA | C₂₄H₂₃N₃O₅S₂ | ~550.00 | Thiazolidinone-thioether | High (bulky substituent) | Unlikely |

Research Findings and Mechanistic Insights

Toxicity Predictions :

The QSTR model for benzoic acid derivatives () identifies molecular connectivity indices (0JA, 1JA, JB) as critical for acute toxicity (LD₅₀). The target compound’s isochromene-carboxamido group likely increases 1JA (first-order connectivity), correlating with higher toxicity than simpler analogs like PABA. However, its bulky substituent may reduce bioavailability, offsetting toxicity .Solubility and Partitioning :

The carboxamide and hydroxy groups enhance hydrophilicity compared to sulfur-containing analogs (e.g., methylthio derivatives). However, zwitterionic behavior (if present) could further improve solubility at physiological pH, as seen in glycine (). Experimental studies are needed to confirm this .- Structural Activity Relationships (SAR): Isochromene vs. Amide vs. Thioether: The carboxamide group may engage in hydrogen bonding, improving target affinity over thioether-containing analogs .

Biological Activity

2-Hydroxy-4-(1-oxo-1H-isochromene-3-carboxamido)benzoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a benzoic acid moiety with a hydroxyl group and an isochromene derivative that contributes to its biological properties.

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For instance, in vitro tests against various bacterial strains, including Escherichia coli and Staphylococcus aureus, revealed significant inhibitory effects. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

2. Anticancer Effects

Research indicates that this compound may possess anticancer properties. In vitro assays showed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulatory proteins .

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models, administration resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans. These findings support its potential as a therapeutic agent against fungal infections .

Case Study 2: Cancer Cell Proliferation Inhibition

A research group evaluated the effects of this compound on MCF-7 cells, reporting a significant decrease in cell viability at concentrations above 50 µM after 48 hours. Flow cytometry analysis indicated an increase in cells in the sub-G1 phase, confirming apoptosis induction .

Table 1: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.